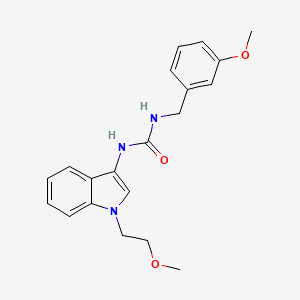
(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrochloric acid, often abbreviated as HCl, is an important chemical compound with numerous applications across a variety of industries. This compound is a simple diatomic molecule that’s composed of hydrogen and chlorine atoms, forming a strong, corrosive, and acidic solution when dissolved in water .
Synthesis Analysis
Hydrochloric acid is primarily produced as a byproduct of the manufacturing of organic compounds. In laboratory settings, it can also be prepared by the reaction of hydrogen gas with chlorine gas .Molecular Structure Analysis
The molecular structure of hydrochloric acid is one positively charged hydrogen ion and one negatively charged chloride ion .Chemical Reactions Analysis
Hydrochloric acid is classified as a strong acid, which means it’s completely ionized in aqueous solution. This characteristic makes HCl a good conductor of electricity. It can react with bases to form soluble salts and water .Physical And Chemical Properties Analysis
Hydrochloric acid is a characteristic caustic smelling liquid, colorless or light yellow. It has a high density 1.18 g/cm³ and a boiling point about 48°C. In its pure form, hydrochloric acid is usually a solution with a concentration about 37%, also called concentrated hydrochloric acid .科学的研究の応用
Derivatives Preparation and Characterization : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochlorides, N-carboxy anhydrides, N-acetyl derivatives, and dioxopiperazines, have been prepared and characterized. These substances were analyzed using elemental analyses, NMR spectra, optical rotation, and X-ray diffraction, highlighting their potential in chemical synthesis and characterization (Jansa, Macháček, & Bertolasi, 2006).
Improved Synthesis Process : An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed using a modified Pictet-Spengler reaction. This resulted in a higher yield and better enantiomeric excess, demonstrating advancements in synthetic methods for this compound (Liu et al., 2008).
Neuroprotective Potency and Anticonvulsant Activity : A study investigated the neuroprotective potency of a related compound, demonstrating its ability to prevent neuronal cell death and showing anticonvulsant activity. This suggests potential therapeutic applications in neurological disorders (Ohtani et al., 2002).
Decarboxylation Studies : Research on the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives provided insights into the formation of 4-substituted isoquinoline derivatives, contributing to the understanding of chemical reactions involving this compound (Tachibana, Matsuo, & Yamada, 1968).
Resolution Using Animal Liver Acetone Powders : The stereo-selective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders was evaluated, showcasing a method for obtaining specific enantiomers of the acid (Sánchez et al., 2001).
Angiotensin Converting Enzyme Inhibitors : The compound and its derivatives have been studied for their potential as angiotensin converting enzyme (ACE) inhibitors, with some showing potent in vitro activities and antihypertensive effects (Hayashi et al., 1985).
Antitumor Activity : Research on compounds fused to 4-oxoquinoline-3-carboxylic acid, including tetrahydroisoquinoline-3-carboxylic acid, revealed significant antitumor activity against human tumor cell lines (El-Abadelah et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDWOMDRTYSCRS-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)
![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)
